molecular formula C14H22N4O2 B2627729 Tert-butyl 4-(2-aminopyridin-3-yl)piperazine-1-carboxylate CAS No. 1023594-49-1

Tert-butyl 4-(2-aminopyridin-3-yl)piperazine-1-carboxylate

货号: B2627729
CAS 编号: 1023594-49-1
分子量: 278.356
InChI 键: HISOLHQGXPBGOI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 4-(2-aminopyridin-3-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C14H22N4O2 and its molecular weight is 278.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Tert-butyl 4-(2-aminopyridin-3-yl)piperazine-1-carboxylate (CAS: 1023594-49-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H22N4O2
  • Molecular Weight : 278.36 g/mol
  • Purity : Typically ≥95% .

The compound features a piperazine ring substituted with a tert-butyl group and an aminopyridine moiety, which contributes to its biological activity.

This compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. This inhibition disrupts the cell cycle progression, specifically preventing cells from entering the S phase, which is critical for DNA synthesis .

Target Pathways

  • Cell Cycle Regulation : The compound's inhibition of CDK4/6 affects the Rb-E2F pathway, which is pivotal in regulating cell cycle transitions .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, showing potential for use in cancer therapy.

Cell Line IC50 (µM) Notes
MCF7 (breast cancer)1.61 ± 0.92Significant cytotoxicity observed
HeLa (cervical cancer)1.98 ± 1.22Comparable to standard chemotherapeutics

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

Anticonvulsant Activity

In addition to its antitumor effects, there is emerging evidence supporting the anticonvulsant activity of this compound. Specific structural modifications have been linked to enhanced efficacy in seizure models, indicating a broader therapeutic potential .

Case Studies

  • In Vivo Efficacy : A study conducted on xenograft models demonstrated that administration of this compound significantly reduced tumor volume compared to controls, supporting its antitumor claims.
  • Mechanistic Insights : Molecular dynamics simulations have elucidated the binding interactions between the compound and CDK proteins, revealing critical contacts that contribute to its selectivity and potency against these targets .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics, with a predicted boiling point of approximately 454.1°C, indicating stability under physiological conditions .

科学研究应用

Tert-butyl 4-(2-aminopyridin-3-yl)piperazine-1-carboxylate exhibits significant biological activity as a selective inhibitor of CDK4 and CDK6. The inhibition of these kinases affects the retinoblastoma (Rb) protein and E2F transcription factors, leading to cell cycle arrest in the G1 phase and preventing progression into the S phase. This mechanism is crucial for cancer therapy as it can halt the proliferation of cancer cells.

Pharmacokinetics

The compound is characterized by a predicted boiling point of approximately 454.1±45.0454.1\pm 45.0 °C, indicating its stability under various conditions. Its solubility can be influenced by environmental factors such as pH, which affects its bioavailability in biological systems .

Case Studies

Several studies have investigated the therapeutic potential of this compound:

  • In Vitro Studies : Research has demonstrated that this compound effectively inhibits CDK4 and CDK6 in various cancer cell lines, leading to reduced cell proliferation and increased apoptosis rates.
  • Animal Models : In vivo studies have shown promising results in tumor growth inhibition when administered in combination with other chemotherapeutic agents, suggesting potential for use in combination therapies.
  • Clinical Relevance : As an intermediate in the synthesis of palbociclib, a drug approved for treating advanced breast cancer, this compound's relevance extends beyond research into practical applications in oncology .

属性

IUPAC Name

tert-butyl 4-(2-aminopyridin-3-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)11-5-4-6-16-12(11)15/h4-6H,7-10H2,1-3H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISOLHQGXPBGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(N=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023594-49-1
Record name tert-butyl 4-(2-aminopyridin-3-yl)piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。